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Compound of Interest

Compound Name: JB170

Cat. No.: B8201647 Get Quote

Technical Support Center: JB170
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the potential off-target effects of JB170.

Understanding JB170
JB170 is a potent and highly specific PROTAC (Proteolysis Targeting Chimera) designed to

induce the degradation of Aurora A kinase. It is composed of Alisertib, a selective Aurora A

kinase inhibitor, linked to Thalidomide, which recruits the E3 ubiquitin ligase Cereblon. This

bifunctional mechanism leads to the ubiquitination and subsequent proteasomal degradation of

Aurora A, a key regulator of mitosis. While JB170 is designed for high specificity, it is crucial to

consider and investigate potential off-target effects during its experimental use.

Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for JB170?

A1: Potential off-target effects of JB170 can arise from several sources:

Off-target binding of the Alisertib moiety: Alisertib, while selective for Aurora A, may bind to

other kinases or proteins with lower affinity, especially at higher concentrations.

Off-target effects of the Thalidomide moiety: Thalidomide and its analogs (e.g., lenalidomide,

pomalidomide) are known to have a range of biological activities and can affect proteins
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other than Cereblon. This can lead to unintended downstream consequences.[1][2][3]

Formation of unproductive ternary complexes: The formation of a ternary complex between

JB170, an off-target protein, and Cereblon could lead to the degradation of unintended

proteins.

"Hook effect": At very high concentrations, JB170 can form binary complexes with either

Aurora A or Cereblon, which are not productive for degradation and can lead to complex and

unpredictable cellular responses.

Q2: I am observing a phenotype in my cells that is not consistent with Aurora A depletion. How

can I determine if this is an off-target effect of JB170?

A2: If you observe an unexpected phenotype, a systematic approach is necessary to

investigate a potential off-target effect. Here are the recommended steps:

Confirm On-Target Activity: First, verify that JB170 is effectively depleting Aurora A in your

experimental system at the concentration used. This can be done by Western blotting or

targeted proteomics.

Dose-Response Analysis: Perform a dose-response experiment. An off-target effect may

only manifest at higher concentrations of JB170.

Use Control Compounds:

Inactive Control: Synthesize or obtain an inactive version of JB170 where a key binding

moiety is modified (e.g., a methylated analog of Thalidomide that doesn't bind Cereblon). If

the phenotype persists with the active compound but not the inactive one, it suggests a

Cereblon-dependent off-target effect.

Parent Molecules: Treat cells with Alisertib and Thalidomide separately to see if the

phenotype is recapitulated by either component.

Rescue Experiment: If possible, perform a rescue experiment by overexpressing a

degradation-resistant mutant of Aurora A. If the phenotype is rescued, it is likely an on-target

effect. If not, it points towards an off-target mechanism.
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Global Proteomics Analysis: Employ unbiased proteomics techniques like mass

spectrometry to identify other proteins that are degraded upon JB170 treatment (see

Troubleshooting Guide 1).

Q3: What are the known off-target effects of the components of JB170?

A3:

Alisertib: While highly selective for Aurora A over Aurora B (over 200-fold), it can inhibit other

kinases at higher concentrations.[4][5][6] A comprehensive kinase screen is the best way to

determine its off-target profile in your system.

Thalidomide and its Analogs (Lenalidomide, Pomalidomide): These immunomodulatory

drugs (IMiDs) are known to have a wide range of effects, including teratogenicity, risk of

thromboembolism, and hematologic toxicities like neutropenia and thrombocytopenia.[1][2]

Their off-target effects are mediated by the recruitment of alternative substrates to the

Cereblon E3 ligase.

Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Protein
Degradation
If you suspect that JB170 is causing the degradation of proteins other than Aurora A, a global

quantitative proteomics experiment is the recommended approach.

Experimental Workflow: Quantitative LC-MS/MS for Off-Target Profiling

Caption: Workflow for identifying off-target protein degradation by JB170.

Detailed Protocol: Quantitative Proteomics

Cell Treatment: Culture your cells of interest and treat with JB170 at the desired

concentration and time point. Include vehicle control (DMSO) and potentially Alisertib and

Thalidomide as separate controls.

Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using

trypsin.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8201647?utm_src=pdf-body
https://www.benchchem.com/product/b8201647?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/17/24/7614/204920/Characterization-of-Alisertib-MLN8237-an
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468408/
https://pubs.acs.org/doi/10.1021/ml500409n
https://www.pharmacytimes.com/view/lenalidomide-and-pomalidomide-immunomodulating-drug-therapies-in-multiple-myeloma
https://pmc.ncbi.nlm.nih.gov/articles/PMC10930695/
https://www.benchchem.com/product/b8201647?utm_src=pdf-body
https://www.benchchem.com/product/b8201647?utm_src=pdf-body
https://www.benchchem.com/product/b8201647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different

TMT isobaric tag. This allows for multiplexing and accurate relative quantification.

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Data Analysis:

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and

quantify proteins.

Perform statistical analysis to identify proteins that are significantly downregulated in the

JB170-treated sample compared to controls.

Proteins other than Aurora A that show significant degradation are potential off-targets.

Guide 2: Assessing Off-Target Kinase Binding
To investigate if the Alisertib component of JB170 binds to other kinases, a Kinobeads-based

competitive pull-down assay is a powerful technique.

Experimental Workflow: Kinobeads Profiling
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Caption: Kinobeads workflow to identify off-target kinase binding of JB170.
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Detailed Protocol: Kinobeads Profiling

Cell Lysate Preparation: Prepare a native cell lysate from your cells or tissue of interest.[8][9]

Competitive Binding: Incubate the lysate with increasing concentrations of JB170 or Alisertib.

This allows the compound to bind to its target kinases.

Kinobeads Pulldown: Add Kinobeads, which are sepharose beads derivatized with a cocktail

of broad-spectrum kinase inhibitors, to the lysate. These beads will bind to kinases whose

ATP-binding pocket is not occupied by JB170/Alisertib.[8][10]

Washing and Elution: Wash the beads to remove non-specifically bound proteins and then

elute the bound kinases.

Sample Preparation for MS: Digest the eluted proteins with trypsin, either on-bead or after

elution.

LC-MS/MS Analysis and Data Interpretation: Analyze the peptides by LC-MS/MS to identify

and quantify the kinases. A dose-dependent decrease in the amount of a particular kinase

pulled down by the Kinobeads indicates that it is an off-target of JB170/Alisertib.[9][11]

Guide 3: Confirming Target Engagement in Cells
The Cellular Thermal Shift Assay (CETSA) is a method to confirm that JB170 engages with its

target, Aurora A, in intact cells and can also be adapted to identify off-target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
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Caption: CETSA workflow to confirm target engagement of JB170 in cells.
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Detailed Protocol: CETSA

Cell Treatment: Treat intact cells with JB170 or a vehicle control.

Heating: Heat the cell suspensions at a range of different temperatures. Ligand-bound

proteins are generally more thermally stable.

Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated

proteins by centrifugation.

Detection: Analyze the amount of soluble target protein (Aurora A) remaining at each

temperature using Western blotting or other detection methods.

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the

melting curve to a higher temperature in the JB170-treated sample indicates target

engagement.[12][13] This method can be expanded using mass spectrometry (MS-CETSA)

to assess the thermal stability of thousands of proteins simultaneously, allowing for the

identification of off-target binding.

Data Presentation
Table 1: Selectivity Profile of Alisertib (Parent Molecule of JB170)

Kinase IC50 (nM)
Fold Selectivity vs. Aurora
A

Aurora A 1.2 1

Aurora B 39.6 >30

Other representative kinases

to be filled in with specific

experimental data

>1000 >800

Note: This table should be populated with data from a comprehensive kinase panel screen.

Table 2: Potential Off-Target Effects of Thalidomide and Analogs
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Adverse Effect Associated Compound(s) Clinical Observation

Teratogenicity
Thalidomide, Lenalidomide,

Pomalidomide

Can cause severe birth

defects.[1]

Venous Thromboembolism Lenalidomide, Pomalidomide

Increased risk of deep vein

thrombosis and pulmonary

embolism.[1][2]

Hematologic Toxicity Lenalidomide, Pomalidomide
Can cause neutropenia and

thrombocytopenia.[1][2]

Peripheral Neuropathy Thalidomide Can cause nerve damage.
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Caption: Simplified Aurora A signaling pathway in the G2/M transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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